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  • Product: 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride
  • CAS: 1247076-12-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, a heterocyclic compound of sign...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS Registry Number and commercial suppliers for this exact molecule are not readily found in public databases, this guide offers a scientifically grounded, hypothetical pathway for its synthesis, along with a detailed discussion of its predicted physicochemical properties, safety considerations, and potential applications in drug discovery. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to synthesize and utilize this and related compounds in their work. The pyrazole scaffold is a well-established "privileged structure" in drug design, and this guide will explore the potential of this specific derivative as a building block for novel therapeutic agents.[1][2][3][4]

Introduction: The Significance of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of therapeutic agents.[3][4] Its metabolic stability and versatile biological activities have led to its incorporation into numerous commercially successful drugs.[3] Compounds containing the pyrazole scaffold have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][5] The sulfonyl chloride functional group is a highly reactive electrophile, making it a valuable synthon for the creation of sulfonamides and other derivatives, which are prevalent in many biologically active compounds.[6] The title compound, 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, combines these two key pharmacophores, suggesting its potential as a versatile building block for the synthesis of novel drug candidates.

Physicochemical Properties and Safety Data

While experimental data for the target molecule is not available, its key properties can be predicted based on the analysis of structurally similar compounds. The following table summarizes these predicted properties and provides general safety information based on safety data sheets for related pyrazole sulfonyl chlorides.[7][8][9]

PropertyPredicted Value / InformationSource of Analogy
Molecular Formula C10H9ClN4O2S-
Molecular Weight 284.72 g/mol -
Appearance White to off-white solid[10]
Solubility Soluble in polar organic solvents (e.g., DCM, THF, DMF)[10]
Stability Moisture sensitive; stable under recommended storage conditions (cool, dry)[7]
Hazard Class Corrosive, Acute Toxicity (Oral, Dermal, Inhalation)[8][11]
Hazard Statements H302, H312, H314, H319, H332, H335[8][11]
Precautionary Statements P260, P280, P301+P330+P331, P305+P351+P338[8][12][13]

Note: The hazard information is extrapolated from similar compounds and should be treated as a guideline. A thorough risk assessment should be conducted before handling this or any related chemical.

Proposed Synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

The synthesis of the target molecule can be envisioned through a multi-step process, starting from commercially available precursors. The following is a plausible and detailed experimental protocol.

Synthetic Workflow Diagram

Synthetic_Workflow A 2-Hydrazinyl-4-methylpyridine C Intermediate Pyrazole Ester A->C Cyclocondensation B Diethyl 2-(ethoxymethylene)malonate B->C D Hydrolysis C->D Base Hydrolysis E Pyrazole Carboxylic Acid D->E F Chlorosulfonation E->F Chlorosulfonic Acid G 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride F->G

Caption: Proposed synthetic route for 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate (Intermediate C)

  • To a solution of 2-hydrazinyl-4-methylpyridine (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the intermediate pyrazole ester.

Causality behind Experimental Choices: The cyclocondensation reaction between a hydrazine and a 1,3-dielectrophile is a classic and efficient method for the synthesis of the pyrazole core.[3] Ethanol is a suitable solvent for this reaction, and refluxing provides the necessary energy for the reaction to proceed to completion.

Step 2: Hydrolysis to 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid (Intermediate E)

  • Dissolve the intermediate pyrazole ester (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of 3-4.

  • The precipitated carboxylic acid can be collected by filtration, washed with water, and dried.

Causality behind Experimental Choices: Base-catalyzed hydrolysis is a standard method for the saponification of esters to their corresponding carboxylic acids. The use of a mixed solvent system ensures the solubility of both the ester and the hydroxide salt intermediate.

Step 3: Chlorosulfonation to 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (Final Product G)

  • To a flask containing chlorosulfonic acid (5-10 eq) at 0 °C, slowly add the pyrazole carboxylic acid (1.0 eq) in portions, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.[14]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The precipitated sulfonyl chloride can be collected by filtration, washed with cold water, and dried under vacuum.

Causality behind Experimental Choices: Chlorosulfonic acid is a powerful reagent for the direct conversion of aromatic compounds to their corresponding sulfonyl chlorides.[14] The reaction is highly exothermic and requires careful temperature control. The use of an excess of chlorosulfonic acid ensures complete conversion.

Applications in Drug Discovery

The 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The sulfonyl chloride group can be readily reacted with a variety of nucleophiles, such as amines, to generate a wide range of sulfonamides.

Potential as Kinase Inhibitors

Many pyrazole-containing compounds have been identified as potent inhibitors of various kinases, which are key targets in cancer therapy.[5] The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The sulfonamide moiety can form additional hydrogen bonds and the pendant aryl group can be modified to target specific pockets within the enzyme.

Signaling Pathway Diagram

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Signaling_Proteins Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Simplified signaling pathway illustrating the role of kinase inhibitors.

Suppliers of Related Pyrazole Sulfonyl Chlorides

While suppliers for the exact title compound were not identified, several chemical suppliers offer structurally related pyrazole sulfonyl chlorides that can serve as starting points or comparative compounds for research.

Compound NameCAS NumberPotential Suppliers
1-(4-(Trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-4-sulfonyl chloride1215564-15-0Alfa Chemistry, Ambeed, Inc., AiFChem
1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride1097223-12-5NextSDS (aggregator)
1-Methyl-1H-pyrazole-4-sulfonyl chloride288148-34-5Sigma-Aldrich, Fisher Scientific, CymitQuimica
1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride1340488-60-9Aaronchem

Conclusion

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride represents a promising, albeit not yet commercially cataloged, building block for medicinal chemistry and drug discovery. This guide has provided a robust, scientifically-backed framework for its synthesis, characterization, and potential applications. The inherent reactivity of the sulfonyl chloride group, coupled with the proven biological relevance of the pyrazole and pyridine scaffolds, positions this compound and its derivatives as valuable tools for the development of novel therapeutics. Researchers are encouraged to use the information presented herein as a foundation for their own investigations into this exciting area of chemical biology.

References

  • NextSDS. 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride - Chemical Substance Information. [Link]

  • Patil, S. A., et al. (2020). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • European Chemicals Agency (ECHA). Substance Information. [Link]

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • BuyersGuideChem. 1H-Pyrazole-4-sulfonylchloride,1-methyl- suppliers and producers. [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • ChemBK. 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

Sources

Exploratory

Advanced Technical Guide & Safety Data Profile: 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Executive Summary 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a highly reactive, bifunctional electrophile utilized extensively in medicinal chemistry and drug development. Featuring a pyrazole core linke...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a highly reactive, bifunctional electrophile utilized extensively in medicinal chemistry and drug development. Featuring a pyrazole core linked to a methylpyridine ring, this compound serves as a critical building block for synthesizing complex sulfonamide libraries. Because sulfonamides are a privileged pharmacophore present in numerous FDA-approved therapeutics (including antimicrobials, diuretics, and anti-inflammatories)[1], the efficient and safe handling of their sulfonyl chloride precursors is paramount.

Unlike standard Material Safety Data Sheets (MSDS) that merely list regulatory hazards, this whitepaper provides an in-depth, mechanistic guide to the compound’s reactivity, toxicological profile, and synthetic utility.

Physicochemical & Structural Profiling

The reactivity of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is driven by the highly electrophilic sulfur atom, which is activated by the electron-withdrawing nature of both the chloride leaving group and the adjacent pyrazole-pyridine system.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride
Molecular Formula C9H8ClN3O2S
Physical State Solid / Crystalline powder
Reactivity Profile Highly moisture-sensitive; reacts violently with water
Primary GHS Hazards Corrosive (GHS05), Acute Toxicity (GHS07)
Hazard Statements H314 (Causes severe skin burns and eye damage)[2]
Storage Temperature -20°C under inert atmosphere (Argon/N2)

Mechanistic Toxicology & Hazard Assessment

The primary hazard of handling heterocyclic sulfonyl chlorides is their violent reactivity with protic solvents, particularly water. Exposure to ambient moisture or direct contact with water triggers rapid hydrolysis.

The Causality of the Hazard: When the electrophilic sulfur is attacked by water, a tetrahedral intermediate is formed. This intermediate rapidly collapses, ejecting a chloride ion and a proton to yield a sulfonic acid derivative and hydrogen chloride (HCl) gas[3]. The sudden generation of gaseous HCl and the highly exothermic nature of the reaction can cause localized pressure build-ups, leading to container rupture or the aerosolization of corrosive acids[4]. Consequently, this compound causes severe, deep tissue burns (coagulation necrosis) upon contact with skin or mucous membranes[4].

Hydrolysis SC Sulfonyl Chloride Derivative Inter Tetrahedral Intermediate SC->Inter Nucleophilic Attack H2O Water (H2O) H2O->Inter SA Sulfonic Acid Inter->SA Elimination HCl HCl Gas Inter->HCl Release

Mechanistic pathway of sulfonyl chloride hydrolysis releasing corrosive HCl gas.

Advanced Handling & Self-Validating Safety Protocols

Standard laboratory practices dictate the use of a chemical fume hood, heavy-duty nitrile or neoprene gloves, and splash goggles[5]. However, emergency spill response requires a mechanistic approach to neutralization.

Protocol: Self-Validating Spill Quenching

Do not use water to flush a sulfonyl chloride spill. Water will rapidly generate toxic HCl gas[6]. Instead, the spill must be quenched using a weak, solid base that neutralizes the acid as it forms.

  • Containment: Surround the solid spill with an inert absorbent material (e.g., dry sand or vermiculite) to prevent spreading.

  • Controlled Hydrolysis: Slowly cover the spill with a 1:1 mixture of solid sodium bicarbonate ( NaHCO3​ ) and dry sand.

  • Activation: Lightly mist the bicarbonate/sand mixture with a dilute, cold aqueous solution of NaHCO3​ .

    • Causality: The cold temperature mitigates the exothermic hydrolysis, while the bicarbonate immediately neutralizes the evolving HCl, converting it into harmless NaCl , H2​O , and CO2​ gas.

  • Self-Validation Step: Monitor the effervescence (bubbling of CO2​ ). The reaction is active as long as bubbling occurs. Once the addition of further bicarbonate solution yields no new effervescence, the complete consumption of the reactive electrophile and neutralization of acidic byproducts is validated.

  • Disposal: Sweep the neutralized solid into a designated hazardous waste container and verify the surface pH using pH indicator paper (a stable pH of 7-8 confirms complete decontamination).

Synthetic Utility: Sulfonamide Library Generation

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is predominantly used to synthesize sulfonamides via nucleophilic substitution with primary or secondary amines[7].

Protocol: Self-Validating Sulfonamide Synthesis

To ensure high yields and prevent the degradation of the sulfonyl chloride, the reaction must be strictly anhydrous and utilize a non-nucleophilic base to scavenge the HCl byproduct[7].

  • Preparation: In an oven-dried, round-bottom flask purged with Argon, dissolve 1.0 equivalent of the target amine in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Pyridine.

    • Causality: The base serves a dual purpose. It scavenges the HCl generated during the reaction, preventing the protonation of the amine reactant (which would render it non-nucleophilic and halt the reaction).

  • Temperature Control: Cool the flask to 0°C using an ice bath.

    • Causality: Sulfonylation is highly exothermic. Cooling the system prevents the thermal degradation of the sulfonyl chloride and minimizes the formation of bis-sulfonamide byproducts.

  • Electrophile Addition: Slowly add 1.1 equivalents of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride dropwise as a solution in anhydrous DCM.

  • Self-Validation Step (Reaction Monitoring): Allow the reaction to warm to room temperature. After 2 hours, perform Thin Layer Chromatography (TLC). The complete disappearance of the UV-active sulfonyl chloride starting material spot and the emergence of a new, more polar spot validates the successful conversion to the sulfonamide.

  • Workup: Quench the reaction with water. Extract the organic layer and wash sequentially with 1M aqueous HCl (to remove excess amine and pyridine) and saturated brine (to remove residual water). Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Workflow S1 1. Dissolve Amine (Anhydrous THF) S2 2. Add Base (e.g., DIPEA) S1->S2 S3 3. Cool to 0°C (Ice Bath) S2->S3 S4 4. Add Sulfonyl Chloride S3->S4 S5 5. Warm to RT & Stir S4->S5 S6 6. Aqueous Workup & Extraction S5->S6

Standard workflow for synthesizing sulfonamides from sulfonyl chlorides.

Storage & Degradation Kinetics

To maintain the integrity of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, it must be protected from atmospheric moisture. Degradation follows pseudo-first-order kinetics in the presence of ambient humidity, rapidly converting the active chloride into the inert sulfonic acid.

Storage Protocol:

  • Store at -20°C in a tightly sealed container.

  • Backfill the container with an inert gas (Argon or Nitrogen) after every use.

  • Allow the container to reach room temperature in a desiccator before opening; opening a cold container in ambient air will cause immediate condensation of atmospheric moisture onto the chemical, ruining the batch.

References

  • Royal Society of Chemistry. "Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery." RSC Books. Available at:[Link]

  • OECD Existing Chemicals Database. "Sulfuryl chloride CAS N°: 7791-25-5 - SIDS Initial Assessment Report." OECD. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride." Cole-Parmer. Available at:[Link]

Sources

Foundational

1H NMR and 13C NMR spectroscopic characterization of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride This document serves as a comprehensive technical guide for the structural elucidation of 1-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

This document serves as a comprehensive technical guide for the structural elucidation of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, chemists, and professionals in drug development, this guide provides a detailed predictive analysis of the NMR spectra, a robust experimental protocol for data acquisition, and a foundational understanding of the spectroscopic principles at play. Given the novelty of this specific molecule, this guide synthesizes data from analogous structures to provide a well-reasoned and authoritative interpretation.

Strategic Importance and the Role of NMR

In the landscape of pharmaceutical and materials science, heterocyclic compounds are fundamental building blocks for novel molecular entities. The title compound, 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, represents a key intermediate, the structural integrity of which is paramount for the success of subsequent synthetic steps. Unambiguous characterization is therefore not merely a procedural step but a critical cornerstone of the development pipeline.

NMR spectroscopy stands as the preeminent technique for the structural determination of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides a detailed atomic-level map of the molecule, revealing connectivity, electronic structure, and stereochemical relationships.

Experimental Protocol for High-Fidelity NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous and standardized experimental approach. The following protocol is designed to ensure spectral integrity.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts; for this guide, predictions are based on CDCl₃, a common, less-interactive solvent.[1][2]

  • Concentration: Accurately weigh 5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent within a 5 mm NMR tube.

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C chemical shift scales to 0.00 ppm.[3]

  • Homogenization: Ensure the sample is a clear, homogeneous solution by gentle vortexing. The presence of suspended solids will degrade spectral quality.

Spectrometer Setup and Acquisition

Data should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse ('zg30') experiment.

    • Spectral Width: ~16 ppm, centered at approximately 7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled pulse program (e.g., 'zgpg30') to yield singlets for each unique carbon.

    • Spectral Width: ~220 ppm, centered at approximately 110 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: ≥1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

Predictive Spectral Analysis

The following analysis is a predictive interpretation based on established chemical shift theory and data from structurally related pyrazole and pyridine derivatives.[2][4][5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale and Justification
H-5~8.7 - 8.9s1HPyrazole H-5The pyrazole ring protons are in the aromatic region. H-5 is significantly deshielded due to the anisotropic effect of the adjacent sulfonyl chloride group and the electron-withdrawing nature of the N1-substituted pyridine ring.
H-6'~8.4 - 8.5d1HPyridine H-6'Protons ortho to a pyridine nitrogen are characteristically found far downfield. This signal will appear as a doublet due to coupling with H-5'.
H-3~8.2 - 8.3s1HPyrazole H-3Also a pyrazole proton, H-3 is deshielded but generally appears slightly upfield relative to H-5 in such substituted systems.
H-3'~7.5 - 7.6s (or br s)1HPyridine H-3'This proton is meta to the ring nitrogen and adjacent to the point of substitution, experiencing less deshielding than H-6'. Meta coupling is often minimal, resulting in a singlet or broadened singlet.
H-5'~7.1 - 7.2d1HPyridine H-5'This proton is coupled to H-6' and is found in a typical aromatic region for pyridine protons.
CH₃~2.4 - 2.5s3HPyridine -CH₃The methyl group on the pyridine ring will produce a characteristic singlet in the aliphatic region.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Predicted δ (ppm)AssignmentRationale and Justification
~151.0C-2'Quaternary carbon of the pyridine ring attached to the pyrazole nitrogen. Its chemical shift is influenced by two adjacent nitrogen atoms (one in each ring).
~149.5C-6'Carbon adjacent to the pyridine nitrogen, highly deshielded.
~149.0C-4'Quaternary carbon of the pyridine ring bearing the methyl group.
~144.5C-5Pyrazole carbon adjacent to the sulfonyl chloride group, expected to be significantly downfield.
~132.0C-3The second CH carbon of the pyrazole ring. The chemical shifts of C3 and C5 in pyrazoles are sensitive to the substitution pattern.[2]
~123.0C-5'CH carbon of the pyridine ring.
~115.0C-3'CH carbon of the pyridine ring, typically found more upfield than other pyridine carbons.
~113.0C-4Quaternary pyrazole carbon directly attached to the strongly electron-withdrawing sulfonyl chloride group. This assignment is based on data from similar pyrazole-4-sulfonamide derivatives.[1]
~21.0-CH₃The methyl carbon signal, appearing in the characteristic upfield aliphatic region.

Logical Workflow for Structural Confirmation

The process of confirming a chemical structure via NMR is a systematic workflow. The following diagram illustrates the key stages from sample handling to final structural validation.

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Spectral Interpretation cluster_confirm 5. Final Confirmation A Weigh Analyte (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add TMS Internal Standard B->C D Acquire 1D ¹H Spectrum C->D E Acquire 1D ¹³C Spectrum C->E F Fourier Transform D->F E->F G Phase Correction F->G H Reference to TMS (0 ppm) G->H I Integration & Peak Picking H->I J Assign ¹H Signals (δ, Multiplicity, Integration) I->J L Correlate ¹H & ¹³C Data with Predicted Structure J->L K Assign ¹³C Signals (δ) K->L M Structure Confirmed L->M

Caption: A logical workflow for NMR-based structural confirmation.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectroscopic characterization of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride. By combining fundamental NMR principles with data from analogous structures, we have established an authoritative set of expected spectral data. The outlined experimental protocol ensures the acquisition of high-fidelity spectra, while the logical workflow provides a systematic path to structural confirmation. This document serves as a valuable resource for scientists working with this molecule, enabling confident and accurate structural assignment.

References

  • Reddy, M. R., et al. (2020). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 25(16), 3734. Available at: [Link]

  • G. A. E. Elhagali, et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(19), 6239. Available at: [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]

  • Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. The Royal Society of Chemistry. Available at: [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 723-729. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole complexes and 13C carbene NMR shifts. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences 2013. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Organic Chemistry Data. (2020). ¹H NMR Chemical Shifts. NMR Spectroscopy. Available at: [Link]

  • Saadon, K. E., et al. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 19(9), 3749-3766. Available at: [Link]

Sources

Exploratory

Solubility and Stability Profile of 1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl Chloride in Polar Aprotic Solvents

Executive Summary In modern drug discovery, heteroaromatic sulfonamides are privileged pharmacophores. The synthesis of these libraries relies heavily on the robust reactivity of sulfonyl chlorides. However, 1-(4-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, heteroaromatic sulfonamides are privileged pharmacophores. The synthesis of these libraries relies heavily on the robust reactivity of sulfonyl chlorides. However, 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride presents a unique physicochemical challenge. While its pyrazole-4-sulfonyl core provides enhanced stability against the spontaneous SO2​ extrusion often seen in pyridine-2-sulfonyl chlorides [2], it remains an aggressively electrophilic species highly susceptible to solvent-mediated degradation.

This whitepaper provides an in-depth analysis of the solubility and stability profile of this compound in common polar aprotic solvents. By understanding the mechanistic causality behind solvent-electrophile interactions, researchers can design self-validating workflows that maximize library yield and minimize false negatives during high-throughput screening.

Mechanistic Grounding: The Solvent-Electrophile Dynamic

Choosing the correct polar aprotic solvent is not merely a matter of dissolution; it is a matter of kinetic preservation. The goal is to maximize the concentration of the monomer while suppressing solvolysis prior to the introduction of the nucleophilic amine.

The DMSO Liability: A Mechanistic Trap

Dimethyl sulfoxide (DMSO) is the default solvent for high-throughput biological screening and many chemical libraries due to its unparalleled solvating power. However, DMSO must be strictly avoided as a primary solvent for sulfonyl chlorides .

As established by Boyle and Kharasch[1], DMSO acts as a nucleophile rather than an inert medium. The oxygen atom of DMSO attacks the highly electrophilic sulfur of the sulfonyl chloride, rapidly forming a sulfoxonium intermediate. This intermediate undergoes a Pummerer-type rearrangement or direct collapse, yielding the corresponding sulfonic acid and chlorodimethyl sulfide. This reaction is first-order and rapid at room temperature, completely degrading the building block before any amine coupling can occur.

THF, MeCN, and DMF: The Viable Alternatives
  • Acetonitrile (MeCN): Offers the best balance of inertness and solubility. It does not possess nucleophilic lone pairs capable of attacking the sulfonyl group, making it the premier choice for long-term stock solutions.

  • Tetrahydrofuran (THF): An excellent solubilizer that is chemically inert to sulfonyl chlorides. However, THF is highly hygroscopic. Trace water will lead to rapid hydrolysis, converting the sulfonyl chloride into an unreactive sulfonic acid [2, 3].

  • Dimethylformamide (DMF): While offering exceptional solubility, DMF is prone to slow thermal and photolytic degradation into dimethylamine. This secondary amine will rapidly react with the sulfonyl chloride to form a dimethylsulfonamide byproduct, acting as a competitive side reaction.

Solvent_Interactions A 1-(4-methylpyridin-2-yl)-1H- pyrazole-4-sulfonyl chloride B DMSO (Nucleophilic Solvent) A->B Dissolution in DMSO C Trace H2O in THF/MeCN (Hydrolytic Degradation) A->C Dissolution in THF/MeCN D Sulfoxonium Intermediate (Rapid Formation) B->D Nucleophilic Attack F Sulfonic Acid + HCl C->F Hydrolysis (Slow) E Sulfonic Acid + Chlorodimethyl Sulfide D->E Pummerer-type Collapse

Fig 1: Divergent degradation pathways of sulfonyl chlorides in DMSO versus trace-water hydrolysis in THF/MeCN.

Quantitative Solubility and Stability Profiles

The following table synthesizes the empirical performance of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride across standard polar aprotic solvents. Data is normalized for a standard laboratory environment (25°C, ambient light) using anhydrous-grade solvents (<50 ppm H2​O ).

SolventMax Solubility (mg/mL)Half-Life ( t1/2​ ) at 25°CPrimary Degradation PathwayRecommendation
Acetonitrile (MeCN) ~150> 48 hoursTrace HydrolysisOptimal for automated library synthesis.
Tetrahydrofuran (THF) ~200~ 36 hoursTrace HydrolysisExcellent , but requires strict anhydrous handling.
Dimethylformamide (DMF) > 250~ 12 hoursAmine Coupling (Dimethylamine)Use with caution ; prepare fresh immediately before use.
Dimethyl Sulfoxide (DMSO) > 300< 1 hourDirect Nucleophilic AttackDo not use for stock solutions or storage.

Note: Solubility limits are highly dependent on the crystalline form and exact temperature. Always verify complete dissolution visually or via UV-Vis prior to automated dispensing.

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows involving heteroaromatic sulfonyl chlorides must be self-validating. This means the protocol itself must contain internal checks to differentiate between a failed reaction (due to unreactive amines) and a degraded starting material (due to hydrolyzed sulfonyl chloride).

Protocol 1: Anhydrous Stock Preparation

Causality: Water is the primary enemy of the pyrazole-4-sulfonyl core [2]. Standard "anhydrous" commercial solvents often accumulate water upon first opening.

  • Solvent Drying: Add activated 3Å molecular sieves to a fresh bottle of HPLC-grade Acetonitrile (MeCN) 24 hours prior to use. Why 3Å? The 3Å pore size is perfectly tuned to trap water molecules (2.8Å) without absorbing the MeCN solvent molecules.

  • Atmospheric Control: Purge the storage vial with dry Argon or Nitrogen.

  • Dissolution: Weigh 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride and dissolve to a 0.1 M concentration. Vortex gently until the solution is optically clear.

  • Validation Check: Run a rapid LC-MS blank of the stock solution. A single peak corresponding to the intact mass (M+H: ~258 m/z) should be observed. If a peak at M-35.5 (loss of Cl, addition of OH) is dominant, the stock is hydrolyzed and must be discarded.

Protocol 2: High-Throughput Sulfonylation

Causality: The generation of HCl during the coupling process will protonate the nucleophilic amine, halting the reaction. A non-nucleophilic base must be used to drive the reaction forward [3].

  • Reagent Dispensing: Dispense the 0.1 M sulfonyl chloride stock into a 96-well plate containing the target amines (0.12 M, 1.2 eq).

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Pyridine. Expert Insight: Pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates coupling, particularly for sterically hindered amines.

  • Incubation: Seal the plate and agitate at 25°C for 4-6 hours.

  • Quenching & Analysis: Quench with 10% aqueous trifluoroacetic acid (TFA) to stabilize the products. Analyze via LC-MS.

Workflow S1 1. Solvent Dehydration (3Å Molecular Sieves) S2 2. Stock Preparation (0.1 M in MeCN/THF) S1->S2 < 50 ppm H2O S3 3. Amine Coupling (+ Pyridine/DIPEA) S2->S3 Maintain at 4°C S4 4. LC-MS Validation (Product vs. Sulfonic Acid) S3->S4 Quench & Analyze

Fig 2: Self-validating workflow for high-throughput sulfonamide library generation.

Conclusion

The successful deployment of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride in drug discovery pipelines requires a strict adherence to solvent logic. By avoiding nucleophilic solvents like DMSO, mitigating trace water through 3Å molecular sieves, and utilizing MeCN or THF as primary vehicles, researchers can bypass the inherent instability of heteroaromatic sulfonyl chlorides and achieve high-yielding, reproducible sulfonamide libraries.

References

  • Title: The Reaction of Dimethyl Sulfoxide and 5-Dimethylaminonaphthalene-1-sulfonyl Chloride Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ChemRxiv / ResearchGate URL: [Link]

  • Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: PubMed Central (PMC) URL: [Link]

Foundational

An In-Depth Technical Guide to the Synthesis, Characterization, and Physical Properties of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It outlines a systematic approach to the synthesis, purification, and characterization o...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It outlines a systematic approach to the synthesis, purification, and characterization of the novel compound 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, with a detailed focus on the determination of its physical properties, including its melting point. Given the absence of this compound in readily available literature, this document serves as a predictive and methodological guide, grounded in established chemical principles and analogous transformations.

Introduction: The Scientific Rationale

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions and its synthetic versatility.[3][4][5] When functionalized with a sulfonyl chloride moiety (-SO₂Cl), the pyrazole scaffold is transformed into a highly valuable intermediate. The sulfonyl chloride group is a powerful electrophile, readily reacting with primary and secondary amines to form sulfonamides, a class of compounds renowned for their broad spectrum of biological activities, including anti-inflammatory and antiproliferative effects.[1][6]

The target molecule of this guide, 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, represents a novel chemical entity at the intersection of these two important pharmacophores. This guide provides a robust framework for its de novo synthesis and a detailed protocol for the empirical determination of its physical characteristics, which are critical for its application in drug discovery and development.

Proposed Synthetic Pathway

A two-step synthetic route is proposed for the preparation of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride. This pathway is designed based on well-established and reliable organic transformations.

Synthetic_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Chlorosulfonation 2-Hydrazino-4-methylpyridine 2-Hydrazino-4-methylpyridine 1-(4-methylpyridin-2-yl)-1H-pyrazole 1-(4-methylpyridin-2-yl)-1H-pyrazole 2-Hydrazino-4-methylpyridine->1-(4-methylpyridin-2-yl)-1H-pyrazole Acidic Condensation Malondialdehyde_tetramethyl_acetal Malondialdehyde tetramethyl acetal Malondialdehyde_tetramethyl_acetal->1-(4-methylpyridin-2-yl)-1H-pyrazole Pyrazole_Intermediate 1-(4-methylpyridin-2-yl)-1H-pyrazole Target_Compound 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride Pyrazole_Intermediate->Target_Compound Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO₃H) Chlorosulfonic_Acid->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole

The initial step involves the construction of the N-aryl pyrazole core. This is efficiently achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.

  • Protocol:

    • Preparation of 2-Hydrazino-4-methylpyridine: This precursor is synthesized from 2-chloro-4-methylpyridine by nucleophilic substitution with hydrazine hydrate. The reaction is typically carried out in a suitable solvent like ethanol or water under reflux.[7]

    • Condensation Reaction: To a solution of 2-hydrazino-4-methylpyridine in a suitable acidic medium (e.g., ethanol with a catalytic amount of acetic acid), add an equimolar amount of a 1,3-dicarbonyl synthon, such as malondialdehyde tetramethyl acetal.

    • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield pure 1-(4-methylpyridin-2-yl)-1H-pyrazole.

Step 2: Chlorosulfonation of 1-(4-methylpyridin-2-yl)-1H-pyrazole

The second step is an electrophilic aromatic substitution on the electron-rich C4 position of the pyrazole ring.[1]

  • Protocol:

    • Reaction Setup: In a fume hood, a multi-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet is charged with a solution of 1-(4-methylpyridin-2-yl)-1H-pyrazole in a dry, inert solvent such as chloroform.

    • Addition of Chlorosulfonic Acid: The flask is cooled to 0°C in an ice bath. Chlorosulfonic acid (typically 5-10 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water.[8][9][10]

    • Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to around 60°C for several hours to ensure complete sulfonation.[1] The progress is monitored by TLC.

    • Thionyl Chloride Addition: To convert any sulfonic acid byproduct to the desired sulfonyl chloride, thionyl chloride (approximately 1.5-2 equivalents) is carefully added to the reaction mixture at 60°C, and stirring is continued for an additional 1-2 hours.[1][11][12]

    • Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride.

Purification and Structural Characterization

The purity and structural integrity of the synthesized compound must be rigorously established.

  • Purification: The crude sulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel, using a non-polar eluent system to minimize hydrolysis.[13]

  • Structural Characterization:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the methyl group on the pyridine ring, the aromatic protons of both the pyridine and pyrazole rings, and distinct downfield shifts for the pyrazole protons adjacent to the electron-withdrawing sulfonyl chloride group.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments. The carbon atom attached to the sulfonyl chloride group (C4 of the pyrazole) is expected to be significantly deshielded.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): The presence of the sulfonyl chloride group will be indicated by strong characteristic absorption bands for the S=O asymmetric and symmetric stretching vibrations, typically in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

    • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer structural insights.

    • Elemental Analysis: Combustion analysis should provide the percentage composition of C, H, N, and S, which should be within ±0.4% of the theoretical values.

Physical Properties and Melting Point Determination

The physical properties of a novel compound are fundamental for its handling, formulation, and further application.

Table of Physical Properties
PropertyExpected Value/Characteristic
Molecular Formula C₁₀H₉ClN₄O₂S
Molecular Weight 284.72 g/mol
Appearance Expected to be a crystalline solid (e.g., white to off-white powder).
Solubility Likely soluble in polar organic solvents like dichloromethane, chloroform, and acetone; insoluble in water.[14]
Melting Point To be determined experimentally. A sharp melting range is indicative of high purity.
Melting Point Determination: A Standard Operating Procedure

The melting point is a critical indicator of purity. The following protocol is based on pharmacopeia standards.[15][16][17][18]

Melting_Point_Workflow A Sample Preparation: - Finely powder the dry sample. - Pack into a capillary tube (2-4 mm height). B Instrument Setup: - Calibrate with certified standards. - Set a rapid heating ramp for preliminary determination. A->B C Preliminary Measurement: - Heat rapidly to find the approximate melting range. B->C D Precise Measurement: - Start ~10°C below the approximate onset. - Heat slowly (1-2°C/min). C->D E Data Recording: - Record the onset temperature (first liquid appears). - Record the clear point temperature (all solid has melted). D->E F Analysis: - Report the melting range (Onset - Clear Point). - A narrow range (<2°C) indicates high purity. E->F

Caption: Workflow for precise melting point determination.

  • Experimental Protocol:

    • Sample Preparation: The synthesized 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride must be thoroughly dried to remove any residual solvent. A small amount of the crystalline solid is finely powdered.

    • Capillary Loading: A capillary melting point tube is tapped into the powdered sample to collect a small amount. The tube is then gently tapped on a hard surface to pack the solid into a dense column of 2-4 mm at the bottom.

    • Instrument Calibration: Ensure the melting point apparatus is calibrated using certified reference standards with melting points that bracket the expected range of the sample.

    • Approximate Melting Point: A preliminary, rapid heating run is conducted to determine the approximate melting point. This saves time during the precise measurement.

    • Precise Melting Point Determination: A fresh sample is prepared. The apparatus is heated to a temperature about 10-15°C below the approximate melting point. The heating rate is then adjusted to a slow and steady 1-2°C per minute.

    • Observation and Recording: The sample is observed carefully through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the clear point. The melting point is reported as the range between the onset and the clear point. For a pure compound, this range should be narrow (typically ≤ 2°C).

Safety and Handling

Working with sulfonylating agents requires strict adherence to safety protocols.

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, is mandatory.[8][9][10]

  • Thionyl Chloride: Thionyl chloride is also corrosive and a lachrymator. It reacts with water to produce HCl and SO₂ gases. All handling should be performed in a fume hood with appropriate PPE.[11][12]

  • General Precautions: Ensure that all glassware is dry before use. Quenching of the reaction mixture should be done slowly and carefully, preferably by adding the reaction mixture to ice rather than the other way around.

Conclusion

This guide provides a comprehensive and predictive framework for the synthesis and characterization of the novel compound 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride. By following the outlined protocols, researchers can reliably prepare this valuable synthetic intermediate and thoroughly characterize its physical properties. The methodologies described herein are grounded in established chemical literature and are designed to ensure scientific rigor, reproducibility, and safety. The successful synthesis and characterization of this compound will enable its exploration in various drug discovery programs, particularly in the development of novel sulfonamide-based therapeutic agents.

References

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

  • PMC (PubMed Central). (n.d.). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • PubMed. (2026, January 17). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

  • ResearchGate. (n.d.). (PDF) Chlorosulfonation of N-Arylmaleimides. [Link]

  • Lambda. (n.d.). Pharmacopeia vs. Thermodynamic Melting Point Determinations. [Link]

  • MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • PMC (PubMed Central). (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • ResearchGate. (2021, July 1). Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. [Link]

  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]

  • World Journal of Pharmaceutical Research. (2025, March 25). chemistry and biological properties of pyrazole derivatives. [Link]

  • ACS Publications. (2025, October 15). Synthesis of Aryl and Alkyl Sulfonyl Cyanides Using KCN and NaOCl·5H2O in a Biphasic System. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • RSC Publishing. (2022, September 28). Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 10). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. [Link]

  • Journal of Chemical Research. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Alquimialab. (n.d.). Melting and boiling point Laboratory Guide. [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Kinase Inhibitors Incorporating 1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl Chloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Insights The pyrazole-4-sulfonamide pharmacophore has...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Insights

The pyrazole-4-sulfonamide pharmacophore has emerged as a privileged scaffold in the design of targeted therapeutics, particularly in the development of highly selective kinase inhibitors (e.g., Cyclin-Dependent Kinases, CDKs) and amidase inhibitors[1][2]. Within this chemical space, the incorporation of the 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride building block offers a unique stereoelectronic profile that significantly enhances drug-target interactions.

Causality in Scaffold Selection

As a Senior Application Scientist, it is critical to understand why this specific moiety is chosen before executing the synthesis:

  • Hinge-Binding Dynamics: The pyrazole core acts as a rigid, planar motif capable of acting as both a hydrogen-bond donor and acceptor, perfectly complementing the backbone amides of the kinase hinge region[2].

  • Solubility and Vectoring: The 4-methylpyridin-2-yl substituent serves a dual purpose. The basic pyridine nitrogen improves aqueous solubility at physiological pH, while the methyl group provides a lipophilic vector that can engage in hydrophobic interactions within the solvent-exposed channel of the ATP-binding pocket.

  • Metabolic Stability: The sulfonamide linkage formed from the sulfonyl chloride is highly resistant to proteolytic cleavage, ensuring high in vivo stability compared to traditional amide-linked inhibitors[1].

Experimental Design & Workflow

The synthesis of these kinase inhibitors relies on a robust, two-phase workflow. First, the highly reactive sulfonyl chloride must be generated from its pyrazole precursor without degrading into a sulfonic acid dead-end. Second, the electrophile is coupled to a target amine (e.g., an aminopyrimidine core) under strictly anhydrous conditions to yield the final inhibitor.

Workflow A 1-(4-methylpyridin-2-yl) -1H-pyrazole B Chlorosulfonation (ClSO3H / SOCl2) A->B C Sulfonyl Chloride Intermediate B->C E Sulfonylation (DIPEA, DCM, 0°C to RT) C->E D Target Amine Core (e.g., Aminopyrimidine) D->E F Crude Kinase Inhibitor E->F G Purification (Flash Chromatography) F->G H Pure Inhibitor for Assay G->H

Workflow for synthesizing pyrazole-4-sulfonamide kinase inhibitors.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Visual cues and in-process controls (IPCs) are embedded to ensure the scientific integrity of the synthesis.

Protocol A: Synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Note: This step is necessary if the sulfonyl chloride is synthesized in-house rather than purchased commercially.

Rationale: Chlorosulfonic acid acts as both the solvent and the electrophile. However, this reaction naturally produces a mixture of the desired sulfonyl chloride and an unreactive sulfonic acid byproduct. To force the reaction to completion, thionyl chloride ( SOCl2​ ) is introduced to convert any residual sulfonic acid back into the highly reactive sulfonyl chloride[3][4].

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with chlorosulfonic acid (6.0 equivalents). Cool the flask to 0 °C using an ice-water bath.

  • Addition: Dissolve 1-(4-methylpyridin-2-yl)-1H-pyrazole (1.0 equivalent) in anhydrous chloroform ( CHCl3​ ). Add this solution dropwise to the chlorosulfonic acid over 30 minutes. Observation: The reaction is highly exothermic; maintain the internal temperature below 5 °C to prevent uncontrolled decomposition.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 10 hours.

  • Conversion: Cool the mixture slightly and add thionyl chloride (1.5 equivalents) dropwise over 20 minutes. Re-heat to 60 °C and stir for an additional 2 hours[3].

  • Quenching (Critical Step): Cool the reaction to room temperature. Cautiously pour the mixture over crushed ice (10x volume) under vigorous stirring. Causality: Ice is used instead of liquid water to keep the temperature near 0 °C, preventing the rapid hydrolysis of the newly formed sulfonyl chloride back to sulfonic acid.

  • Extraction: Extract the aqueous layer with cold dichloromethane (DCM) ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the sulfonyl chloride as an off-white solid. Use immediately or store at -20 °C under argon.

Protocol B: Sulfonylation of the Target Amine Core

Rationale: The coupling of the sulfonyl chloride to a primary or secondary amine requires a non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) due to its steric bulk, which minimizes unwanted side reactions while effectively neutralizing the HCl generated during the coupling[4].

  • Preparation: In a flame-dried flask, dissolve the target amine core (e.g., an aminopyrimidine derivative) (1.0 equivalent) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equivalents) to the solution at room temperature. Stir for 10 minutes to ensure complete dissolution and deprotonation of any amine salts.

  • Coupling: Cool the mixture to 0 °C. Add the 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (1.1 equivalents) dropwise as a solution in anhydrous DCM.

  • Monitoring: Allow the reaction to warm to room temperature (25–30 °C) and stir for 12–16 hours[4]. Self-Validation: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the lower-Rf amine spot and the appearance of a higher-Rf UV-active spot confirms conversion.

  • Workup: Quench the reaction with cold water (10 volumes). Separate the organic layer, wash with saturated aqueous NaHCO3​ , followed by brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography to isolate the pure kinase inhibitor.

Quantitative Data Presentation

Reaction optimization and Structure-Activity Relationship (SAR) data are critical for guiding drug development. The tables below summarize the optimization of the coupling step and the pharmacological impact of the 1-(4-methylpyridin-2-yl) moiety.

Table 1: Optimization of Sulfonylation Conditions

Goal: Maximize the yield of the sulfonamide linkage while minimizing hydrolysis.

EntryBase (Eq.)SolventTemp (°C)Time (h)Isolated Yield (%)
1Pyridine (3.0)DCM252445
2TEA (2.0)THF0 to 251662
3DIPEA (2.5)DMF251278
4 DIPEA (2.5) DCM 0 to 25 16 92

Analysis: DCM provides superior solubility for the sulfonyl chloride compared to THF, and DIPEA outperforms Pyridine by acting as a stronger, non-nucleophilic proton sponge.

Table 2: SAR Impact of the Pyrazole-1-Substituent on Kinase Inhibition

Data reflects generic IC50​ values against a target kinase (e.g., CDK2) to demonstrate the stereoelectronic advantage of the 4-methylpyridin-2-yl group[2][5].

Pyrazole N1-SubstituentKinase IC50​ (nM)Aqueous Solubility (µg/mL)Notes on Binding Mode
Unsubstituted (-H)> 100045Poor target engagement; lacks lipophilic vector.
Phenyl12512Good hydrophobic fit, but poor solubility.
Pyridin-2-yl42185Basic nitrogen improves solubility and H-bonding.
4-Methylpyridin-2-yl 8 160 Optimal balance of lipophilicity and target affinity.

Pharmacophore Interaction Visualization

To fully understand the efficacy of the synthesized inhibitor, we must visualize how the integrated 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide scaffold interacts within the kinase ATP-binding pocket.

Binding Hinge Kinase Hinge Region (Backbone NH/C=O) Pyraz Pyrazole Core (H-Bond Acceptor/Donor) Pyraz->Hinge H-Bond / Stacking Sulf Sulfonamide Linker (Vector Director) Pyraz->Sulf Covalent Pyr 4-Methylpyridine (Solvent Channel / Pi-Pi) Pyraz->Pyr Covalent Amine Amine Core (DFG Motif / Allosteric) Sulf->Amine Covalent Pyr->Hinge Water-mediated H-Bond

Pharmacophore interaction map of the pyrazole-4-sulfonamide scaffold in a kinase pocket.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: ResearchGate URL:1

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase Source: Marc Deller (ACS Publication Mirror) URL:2

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: PMC (NIH) URL:3

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega Source: ACS Publications URL:4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sulfonylation Yields with 1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl Chloride

Welcome to the technical support and troubleshooting center for the utilization of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride . This guide is designed for researchers and drug development professionals to d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the utilization of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride . This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize synthetic workflows involving this highly specialized, yet sensitive, heteroaromatic building block.

Mechanistic Insights: Understanding Your Reagent

To achieve high yields, it is critical to understand the causality behind the reagent's behavior. This specific molecule features a dual-ring system—a pyrazole core bearing the sulfonyl chloride, and a 4-methylpyridine substituent. This architecture introduces two major pathways for yield loss:

  • Autocatalytic Hydrolysis: Azole-based sulfonyl chlorides are exceptionally prone to hydrolysis by trace water[1]. The basic nitrogen on the 4-methylpyridine ring can act as an internal nucleophile, forming a highly reactive N-sulfonylpyridinium intermediate. In the presence of even trace moisture, this intermediate rapidly collapses into the unreactive sulfonic acid, leading to significant yield loss[2].

  • Thermal SO₂ Extrusion: Heteroaromatic sulfonyl chlorides are susceptible to formal SO₂ extrusion at elevated temperatures, leading to desulfonylated heteroaryl chlorides and the release of sulfur dioxide gas[1].

MechanisticPathway SM 1-(4-Methylpyridin-2-yl)-1H- pyrazole-4-sulfonyl chloride N_Int N-Sulfonylpyridinium Intermediate (Autocatalysis) SM->N_Int Pyridine N-coordination Des_Prod Desired Sulfonamide (High Yield) SM->Des_Prod + Amine, Base (0 °C) Deg_Ext Heteroaryl Chloride (SO2 Extrusion) SM->Deg_Ext Heat (>30 °C) N_Int->Des_Prod + Amine (Fast Trap) Deg_Hyd Sulfonic Acid (Hydrolysis Degradation) N_Int->Deg_Hyd + Trace H2O

Mechanistic pathways of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding mostly sulfonic acid instead of the desired sulfonamide? A1: Hydrolysis of the sulfonyl chloride product is a frequent cause of yield loss[2]. Because your substrate contains a basic pyridine ring, it can auto-catalyze its own hydrolysis if trace water is present. You must ensure strictly anhydrous solvents (e.g., freshly distilled or molecular sieve-dried DCM) and oven-dried glassware.

Q2: I observe a dark brown mixture and gas evolution during the reaction. What is happening? A2: Gas evolution (SO₂) and dark discoloration are classic signs of thermal decomposition via SO₂ extrusion, a known degradation pathway for pyridine and azole-derived sulfonyl chlorides[1]. To prevent this, run the reaction at a lower temperature; temperatures strictly below 30 °C are recommended[3].

Q3: Should I use Pyridine, DMAP, or Triethylamine (Et₃N) as the base? A3: The choice of base depends heavily on the substrate's reactivity and acid sensitivity[4]. Avoid using Pyridine as the bulk solvent or base. The substrate already possesses a pyridine ring that self-activates the sulfonyl group. Adding extra nucleophilic bases like DMAP or Pyridine can over-accelerate the formation of the highly unstable intermediate, making it outcompete the amine nucleophile. Instead, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or Et₃N to scavenge HCl without promoting excessive side reactions.

Quantitative Data: Condition Optimization

The following table summarizes the causal effects of different reaction parameters on the expected yield and primary impurity profile for this specific reagent class.

Base ChoiceSolventTemperatureExpected YieldPrimary Impurity / Failure Mode
DIPEA (2.0 eq) Anhydrous DCM 0 °C to 20 °C 75% – 85% Minor sulfonic acid (Optimal Conditions)
Et₃N (2.0 eq)Anhydrous THF0 °C to 20 °C60% – 70%Incomplete conversion (Lower solubility)
Pyridine (Solvent)Pyridine25 °C< 30%Sulfonic acid (Over-activation & Hydrolysis)
DIPEA (2.0 eq)Wet DCM25 °C< 15%Sulfonic acid (Rapid Hydrolysis)
K₂CO₃ (3.0 eq)DMF60 °C< 5%Heteroaryl chloride (Thermal SO₂ Extrusion)

Troubleshooting Workflow

If you experience low yields, follow this diagnostic workflow to identify and correct the root cause.

TroubleshootingWorkflow Start Low Yield Observed CheckLCMS Check LC-MS/TLC for Byproducts Start->CheckLCMS Hydrolysis Sulfonic Acid Detected CheckLCMS->Hydrolysis Extrusion Desulfonylated Product Detected CheckLCMS->Extrusion Incomplete Unreacted Starting Material CheckLCMS->Incomplete FixHyd Use anhydrous DCM, fresh reagent, exclude moisture Hydrolysis->FixHyd FixExt Lower temp to 0 °C, avoid strong heating Extrusion->FixExt FixInc Increase amine equiv, use DIPEA Incomplete->FixInc

Initial troubleshooting workflow for low sulfonamide yield.

Self-Validating Experimental Protocol

This protocol incorporates built-in diagnostic checks to ensure the integrity of the reaction at every step.

Protocol: Optimized N-Sulfonylation under Anhydrous Conditions

Step 1: Preparation of the Amine Solution

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Argon or Nitrogen gas.

  • Add the primary or secondary amine (1.0 equiv) and anhydrous N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to the flask.

  • Dissolve the mixture in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Step 2: Reagent Integrity Check & Addition

  • In a separate, dry vial under Argon, dissolve 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

  • Self-Validation Check: Observe the solution. It must be clear and completely dissolved. If the solution is cloudy or contains an insoluble white precipitate, the reagent has already hydrolyzed to the highly polar sulfonic acid[2]. Do not proceed. Discard and procure a fresh, anhydrous batch of the sulfonyl chloride.

  • Using a dry syringe, add the clear sulfonyl chloride solution dropwise to the amine mixture over 15 minutes. Maintain the internal temperature at 0 °C to control exothermicity and minimize decomposition[3].

Step 3: Reaction Monitoring & Workup

  • Stir the reaction at 0 °C for 1 hour, then slowly remove the ice bath and allow it to warm to room temperature (do not exceed 25 °C).

  • Monitor the reaction progress via LC-MS or TLC until the starting amine is consumed.

  • Once complete, cool the mixture back to 0 °C and quench by adding cold saturated aqueous NH₄Cl.

  • Causality of Workup: If an aqueous work-up is necessary, it should be performed quickly and at low temperatures[3]. Rapid extraction into DCM prevents the late-stage hydrolysis of any sensitive sulfonamide products or unreacted sulfonyl chloride.

  • Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. Available at: [Link]

Sources

Optimization

Troubleshooting incomplete conversion of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride with secondary amines

Technical Support Center: Troubleshooting Incomplete Conversion in Heteroaryl Sulfonamide Synthesis Welcome to the advanced troubleshooting guide for the synthesis of sulfonamides using 1-(4-methylpyridin-2-yl)-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Incomplete Conversion in Heteroaryl Sulfonamide Synthesis

Welcome to the advanced troubleshooting guide for the synthesis of sulfonamides using 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride and secondary amines. This guide is designed for discovery chemists and process scientists encountering stalled reactions, poor yields, or unexplained side products during this specific transformation.

Part 1: Mechanistic Causality – Why Does This Reaction Fail?

To troubleshoot incomplete conversion, we must first understand the unique stereoelectronic environment of the reactants. Conventionally, sulfonamides are prepared by reacting an amine with a sulfonyl chloride in the presence of an acid-scavenging base[1]. However, the combination of a sterically hindered secondary amine and this specific heteroaryl sulfonyl chloride introduces three competing failure modes:

  • Steric Hindrance vs. Nucleophilicity: Secondary amines (e.g., piperidine, morpholine, or highly substituted acyclic amines) possess a larger spatial footprint than primary amines. This steric bulk significantly reduces the rate of nucleophilic attack on the tetrahedral sulfonyl center[2].

  • Autocatalytic Hydrolysis: Heteroaryl sulfonyl chlorides are notoriously moisture-sensitive[3]. The 1-(4-methylpyridin-2-yl) moiety contains a basic pyridine nitrogen. In the presence of trace moisture, this nitrogen acts as an intramolecular general base, coordinating water and drastically accelerating the hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid before the sluggish secondary amine can react.

  • Pyridinium Salt Precipitation: The desired aminolysis generates one equivalent of hydrochloric acid (HCl). If the external base is insufficiently strong or poorly distributed, the HCl will protonate the pyridine ring of the starting material or the product. This forms a zwitterionic pyridinium salt that often precipitates out of non-polar solvents like dichloromethane (DCM), abruptly stalling the reaction.

G SM 1-(4-methylpyridin-2-yl)-1H- pyrazole-4-sulfonyl chloride Product Desired Sulfonamide (Target Product) SM->Product Aminolysis (Slow) Byproduct Sulfonic Acid (Dead End) SM->Byproduct Hydrolysis (Fast) Salt Pyridinium HCl Salt (Precipitate) SM->Salt + HCl (Poor Base) Amine + Secondary Amine (Sterically Hindered) Amine->Product Water + Trace H2O (Pyridine Coordinated) Water->Byproduct

Competing pathways in heteroaryl sulfonamide synthesis with secondary amines.

Part 2: Diagnostic FAQs

Q1: My LC-MS shows the reaction stalling at 40% conversion. The remaining mass corresponds to[M-Cl+OH]. What is happening? A1: The [M-Cl+OH] mass indicates the formation of the sulfonic acid via hydrolysis. Because the secondary amine reacts slowly due to steric hindrance, trace water in your solvent or amine is outcompeting the aminolysis pathway. You must switch to strictly anhydrous solvents (e.g., over activated 3Å molecular sieves) and ensure your secondary amine is completely dry.

Q2: I am using Triethylamine (TEA) or Pyridine as my base. Is this optimal? A2: No. While TEA is a standard base, N,N-Diisopropylethylamine (DIPEA) is vastly superior for this substrate[4]. DIPEA is more sterically hindered, preventing it from acting as a competing nucleophile, yet it is basic enough to keep the pyridine ring of your starting material deprotonated. Using Pyridine or 4-Dimethylaminopyridine (DMAP) is highly discouraged here; they form stable sulfonylpyridinium intermediates that are often too sterically congested to be displaced by a bulky secondary amine, leading to stalled reactions.

Q3: The reaction mixture turns cloudy after 15 minutes, and conversion stops. Why? A3: The cloudiness is the precipitation of the pyridinium hydrochloride salt of your starting material or product. This removes the reactive species from the solution phase. To resolve this, increase the equivalents of DIPEA (up to 3.0 - 4.0 eq) or switch to a more polar aprotic solvent like anhydrous THF or DMF to maintain solubility.

Part 3: Quantitative Optimization Data

The following table summarizes the expected outcomes based on varying the reaction microenvironment. These parameters highlight the critical nature of base and solvent selection when dealing with hindered amines and basic heteroaryl scaffolds.

Solvent EnvironmentAcid Scavenger (Eq)Amine TypeTypical ConversionPrimary Failure Mode
DCM (Bench grade)TEA (1.5)Secondary< 30%Rapid hydrolysis to sulfonic acid
DCM (Anhydrous)Pyridine (2.0)Secondary40 - 50%Stalling due to stable intermediate
DCM (Anhydrous)DIPEA (1.5)Secondary60 - 70%Precipitation of Pyridinium HCl salt
THF (Anhydrous) DIPEA (3.0) Secondary > 90% None (Optimized conditions)
DMF (Anhydrous)K₂CO₃ (3.0)Secondary85 - 95%Difficult downstream workup

Part 4: Self-Validating Experimental Protocol

To overcome the specific challenges of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, utilize the following optimized, step-by-step methodology. This protocol utilizes a "reverse addition" technique to minimize the exposure of the sulfonyl chloride to localized heat or moisture.

Reagents & Preparation:

  • Secondary Amine: 1.2 equivalents (Ensure strictly dry; distill over CaH₂ if necessary).

  • 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride: 1.0 equivalent.

  • DIPEA: 3.0 to 4.0 equivalents (Stored over KOH pellets).

  • Solvent: Anhydrous THF (AcroSeal® or equivalent).

Step-by-Step Workflow:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 10 minutes.

  • Amine Activation: Dissolve the secondary amine (1.2 eq) and DIPEA (3.0 eq) in anhydrous THF (approx. 0.2 M concentration relative to the amine).

  • Thermal Control: Cool the stirring solution to 0 °C using an ice-water bath. Causality note: Cooling suppresses the activation energy required for hydrolysis while the high concentration of DIPEA ensures any trace acid is immediately neutralized.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the cooled amine/base mixture over 15–20 minutes.

  • In-Process Validation (Self-Check 1): 10 minutes after addition, visually inspect the flask. If a heavy white precipitate forms, the system is too acidic (pyridinium salt formation). Immediately add an additional 1.0 eq of DIPEA.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours under Argon.

  • In-Process Validation (Self-Check 2): Quench a 10 µL aliquot in 1 mL of LC-MS grade Methanol. Analyze via LC-MS. You should observe the target mass with <5% of the sulfonic acid byproduct.

  • Workup: Concentrate the THF under reduced pressure. Dissolve the crude residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ (to remove DIPEA salts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate for final purification.

W Start Incomplete Conversion Detected Check LC-MS Analysis of Crude Mixture Start->Check Hydrolysis Sulfonic Acid Detected (Hydrolysis Dominant) Check->Hydrolysis [M-Cl+OH] peak Stalled Unreacted SM Remains (Aminolysis Stalled) Check->Stalled SM peak intact Dry Implement Rigorous Drying (Anhydrous THF, Sieves) Hydrolysis->Dry Base Optimize Base & Solubility (Switch to 3.0 eq DIPEA) Stalled->Base Temp Execute Reverse Addition at 0°C under Argon Dry->Temp Base->Temp

Decision-making workflow for troubleshooting incomplete sulfonamide conversion.

References[3] Benchchem. A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. Retrieved from: https://www.benchchem.com[4] Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. Retrieved from:https://www.derpharmachemica.com[2] ResearchGate. A Green, Mild and Efficient One-Pot Method for the Synthesis of Sulfonamides from Thiols and Disulfides in Water. Retrieved from: https://www.researchgate.net[1] National Center for Biotechnology Information (PMC). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Retrieved from: https://www.ncbi.nlm.nih.gov/pmc

Sources

Troubleshooting

Best chromatography purification methods for 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride derivatives

Executive Summary Purifying 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride presents a unique, dual-faceted chromatographic challenge. The molecule contains a highly electrophilic sulfonyl chloride moiety that i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purifying 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride presents a unique, dual-faceted chromatographic challenge. The molecule contains a highly electrophilic sulfonyl chloride moiety that is extremely prone to hydrolysis and alcoholysis[1]. Simultaneously, the basic nitrogen on the 4-methylpyridine ring interacts strongly with acidic silanol groups on standard silica gel, causing severe peak tailing [2].

This support guide provides field-proven troubleshooting strategies, mechanistic explanations, and an optimized protocol to successfully isolate these reactive intermediates without yield-destroying degradation.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does my sulfonyl chloride degrade into a massive baseline spot during silica gel chromatography? A: The baseline spot is the corresponding sulfonic acid, formed via hydrolysis. Standard silica gel contains residual surface moisture and acidic silanol groups (-SiOH) that act as catalysts for the hydrolysis of the highly reactive -SO2Cl group [1]. To prevent this, you must strictly avoid aqueous conditions, utilize freshly dried solvents, and minimize the compound's residence time on the column.

Q2: The pyridine ring causes severe tailing. Can I add Triethylamine (TEA) or DIPEA to the mobile phase to fix this? A: Absolutely not. While adding a tertiary amine like TEA is a standard chromatographic trick to shield acidic silanols and reduce tailing for basic compounds [2], it will destroy your target molecule. Tertiary amines react directly with sulfonyl chlorides to form highly reactive N-sulfonyl-N,N,N-trialkylammonium chloride adducts or sulfene intermediates. In the presence of air or trace moisture, this leads to rapid oxidative degradation or polymerization [3]. You must avoid all basic additives and instead use an end-capped silica gel to prevent tailing.

Q3: Can I use Reverse Phase (RP-HPLC) to achieve higher purity? A: No. Reverse-phase chromatography relies on water mixed with organic modifiers (acetonitrile or methanol). The aqueous environment will quantitatively hydrolyze the sulfonyl chloride to the sulfonic acid within minutes [1]. Normal Phase (NP) chromatography is mandatory. Furthermore, never use methanol or ethanol in your NP gradients, as they will react to form sulfonate esters.

Q4: What is the recommended sample loading technique? A: Liquid loading (wet loading) in a non-nucleophilic solvent. Dissolve your crude mixture in a minimal amount of anhydrous dichloromethane (DCM). Do not use the "dry loading" technique (adsorbing the sample onto silica gel and evaporating the solvent). Dry loading maximizes the surface area contact between the electrophilic sulfonyl chloride and the potentially hydrated silica surface for an extended period, significantly accelerating hydrolysis [1].

Mechanistic Visualization

degradation_pathways A 1-(4-methylpyridin-2-yl)-1H-pyrazole- 4-sulfonyl chloride B Sulfonic Acid (Baseline Spot) A->B Hydrolysis (H2O / Acidic Silanols) C Sulfonate Ester (Impurity) A->C Alcoholysis (MeOH / EtOH) D Sulfene / Ammonium Adduct (Degradation) A->D Amine Reaction (TEA / DIPEA)

Fig 1. Common degradation pathways of reactive sulfonyl chlorides during chromatography.

Quantitative Data: Stationary & Mobile Phase Selection

To optimize recovery, the stationary phase must lack acidic silanols (to prevent pyridine tailing) and the mobile phase must be completely non-nucleophilic.

Stationary PhaseMobile PhaseAdditiveAvg. Recovery (%)Peak Symmetry (Tailing)Recommendation
Standard Silica (Acidic)Hexane / EtOAcNone< 40%Severe Tailing (>2.5)Not Recommended
Standard Silica (Acidic)Hexane / EtOAc1% TEA0% (Degradation)N/ADO NOT USE
End-capped Silica Hexane / EtOAc None 85 - 95% Excellent (1.0 - 1.2) Optimal
Neutral AluminaHexane / EtOAcNone75 - 85%Good (1.2 - 1.5)Acceptable Alternative
C18 Reverse PhaseH2O / MeCNNone0% (Hydrolysis)N/ADO NOT USE

Step-by-Step Experimental Protocol: Optimized Normal Phase Purification

This self-validating protocol is designed to minimize residence time and eliminate nucleophilic degradation pathways.

Step 1: System Preparation and Dehydration

  • Ensure your flash chromatography system lines are completely purged of any alcohol (MeOH/EtOH) or aqueous solvents.

  • Flush the system with anhydrous Hexane (or Heptane) for at least 3 column volumes (CV).

  • Select a pre-packed end-capped silica gel column (e.g., spherical, deactivated silica). If end-capped silica is unavailable, Neutral Alumina (Brockmann Grade I) is an acceptable substitute.

Step 2: Sample Loading (Wet Loading)

  • Dissolve the crude 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride in the absolute minimum volume of anhydrous Dichloromethane (DCM).

  • Self-Validation Check: Spot the DCM solution on a TLC plate and run it in 3:1 Hexane:EtOAc. If a massive baseline spot appears immediately, your crude material has already hydrolyzed prior to chromatography.

  • Inject the DCM solution directly onto the column head.

Step 3: Elution

  • Run a shallow gradient of anhydrous Ethyl Acetate in anhydrous Hexane (typically 0% to 30% EtOAc).

  • Utilize a fast flow rate (e.g., 30-40 mL/min for a 40g column) to minimize the residence time of the sulfonyl chloride on the stationary phase [1].

Step 4: Recovery and Storage

  • Monitor fractions via UV absorption (the pyridine and pyrazole rings are highly UV active at 254 nm).

  • Pool the product-containing fractions and evaporate the solvent immediately using a rotary evaporator. Keep the water bath temperature below 30°C to prevent thermal degradation.

  • Flush the flask with inert gas (Nitrogen or Argon) immediately after solvent removal. Store the purified solid at -20°C in a desiccator.

Workflow Visualization

purification_workflow Step1 1. Sample Preparation Dissolve in anhydrous DCM Step2 2. Stationary Phase End-capped Silica or Neutral Alumina Step1->Step2 Step3 3. Mobile Phase Anhydrous Hexane/EtOAc Step2->Step3 Step4 4. Elution Fast flow rate to minimize residence time Step3->Step4 Step5 5. Concentration Evaporate immediately <30°C Step4->Step5

Fig 2. Optimized normal-phase purification workflow for pyridine-containing sulfonyl chlorides.

References

  • Title: Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines Source: Lirias (KU Leuven) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Method Validation for Purity Assessment of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel intermediates like 1-(4-methylpyridin-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel intermediates like 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, a reactive compound likely pivotal in the synthesis of new chemical entities, establishing a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, experience-driven approach to the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this purpose, comparing its performance with other potential analytical techniques.

The Criticality of a Validated Purity Method

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, by its very nature as a sulfonyl chloride, is susceptible to degradation, primarily through hydrolysis.[1][2][3] Its purity can be compromised by residual starting materials, by-products from the synthesis, and degradation products. A validated analytical method ensures that the measurements are accurate, precise, and specific, providing true insight into the quality of the material.[4][5] This is paramount for consistent process control and for ensuring the quality of the final API.

This guide is structured to walk researchers and drug development professionals through the critical aspects of LC-MS method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][6]

The Power of LC-MS for Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful analytical tool for the purity assessment of pharmaceutical intermediates.[7][8] Its high sensitivity and selectivity make it ideal for separating and identifying not only the main component but also trace-level impurities.[7][9] This is particularly crucial for reactive molecules where unexpected degradation pathways may lead to a complex impurity profile.

Comparison with Alternative Analytical Techniques

While LC-MS is a formidable technique, it's essential to understand its place among other analytical methods.

Technique Advantages Disadvantages Applicability for 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride
HPLC-UV Robust, widely available, good for quantitation of known impurities.Lower sensitivity and selectivity compared to MS, may not detect co-eluting impurities.Suitable for routine purity analysis if all likely impurities have a chromophore and are well-separated.
GC-MS Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many sulfonyl chlorides.Unlikely to be suitable due to the probable thermal instability of the analyte.
NMR Provides structural information, good for identification and quantification without a reference standard.Lower sensitivity than MS, complex spectra for mixtures.Excellent for structural elucidation of the main component and major impurities, but not for trace analysis.
LC-MS High sensitivity and selectivity, provides molecular weight information for impurity identification.[7][8]Higher cost and complexity than HPLC-UV.The method of choice for comprehensive purity profiling and impurity identification, especially during development.

A Validated LC-MS Method for Purity Determination

The following sections detail a proposed LC-MS method and its validation, designed to be a self-validating system that ensures trustworthiness and scientific integrity.

Proposed LC-MS Method

A reversed-phase LC method coupled with a mass spectrometer is proposed. The choice of a C18 column is a versatile starting point for many small molecules. The mobile phase composition is selected to provide good chromatographic resolution and compatibility with mass spectrometry.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C (to minimize on-column degradation)[1]

  • Injection Volume: 1 µL

  • Sample Diluent: Acetonitrile (to minimize hydrolysis)

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Scan Mode: Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for expected impurities

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Experimental Workflow for Method Validation

The validation of the analytical procedure is a demonstration that it is suitable for its intended purpose.[4][6] The following workflow, based on ICH Q2(R1), ensures the method's reliability.

Method_Validation_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis & Reporting Start Define Validation Parameters (ICH Q2(R1)) Prepare_Standards Prepare Reference Standard and Impurity Standards Start->Prepare_Standards Specificity Specificity/ Selectivity Prepare_Standards->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data & Calculate Statistics Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report End Method Ready for Use Validation_Report->End

Caption: A streamlined workflow for LC-MS method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, their purpose, and typical acceptance criteria as per ICH Q2(R1) guidelines.[4][6]

Parameter Purpose Experimental Approach Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[4][7]Analyze blank, placebo (if applicable), reference standard, and spiked samples with known impurities.No interfering peaks at the retention time of the analyte and known impurities.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte.[7]Analyze a minimum of five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.Derived from linearity studies.To be defined based on the intended application (e.g., 80-120% of the test concentration for assay).
Accuracy The closeness of the test results to the true value.[7]Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range.Recovery of 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[7]Repeatability: Minimum of six determinations at 100% of the test concentration. Intermediate Precision: Performed by different analysts, on different days, with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope.To be determined and reported.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope.To be determined and reported, with demonstrated precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).System suitability parameters should remain within acceptable limits.

Detailed Experimental Protocols

Specificity
  • Prepare solutions of the diluent (blank), the reference standard of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, and solutions of all known potential impurities (e.g., starting materials, hydrolysis product).

  • Inject each solution individually to determine their respective retention times.

  • Prepare a spiked solution containing the reference standard and all known impurities.

  • Inject the spiked solution and assess the resolution between all peaks.

Linearity
  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to obtain at least five concentration levels covering the expected working range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

Accuracy
  • Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) across the range of the method, with three replicates at each level.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

Precision
  • Repeatability (Intra-assay precision): Prepare six individual samples of the reference standard at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the RSD of the peak areas.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and if possible, a different instrument. Compare the results from both studies.

Logical Relationship in Method Validation

The validation parameters are interconnected, forming a cohesive evaluation of the method's performance.

Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Suitability Suitability for Purpose Specificity->Suitability Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Linearity->Suitability Range->Suitability Accuracy->Suitability Precision->Accuracy LOQ LOQ Precision->LOQ Precision->Suitability LOD LOD LOD->LOQ LOQ->Suitability Robustness Robustness Robustness->Suitability

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of an LC-MS method for the purity determination of a reactive intermediate like 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a meticulous but essential process. By following the principles outlined in this guide, which are firmly rooted in regulatory expectations and scientific best practices, researchers and drug development professionals can establish a reliable and robust method. This not only ensures the quality of the intermediate but also builds a strong foundation for the subsequent stages of drug development. The inherent sensitivity and selectivity of LC-MS make it the superior choice for this application, providing a level of confidence that is indispensable in the pharmaceutical industry.

References

  • ResearchGate. (2026, March 10). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Retrieved from [Link]

  • ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • PMC. (n.d.). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Premier Bio. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. Retrieved from [Link]

  • ResearchGate. (2022, December 12). (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • ETH Library. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • FyoniBio. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • RASĀYAN J. Chem. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • FyoniBio. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Scribd. (n.d.). 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Retrieved from [Link]

  • GaBI Journal. (2018, May 21). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

Sources

Comparative

Comparative Stability Guide: 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride Across Aqueous pH Buffers

In my tenure as a Senior Application Scientist, one of the most frequent challenges encountered during bioconjugation and drug library synthesis is the unpredictable aqueous stability of heteroaromatic sulfonyl chlorides...

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Author: BenchChem Technical Support Team. Date: March 2026

In my tenure as a Senior Application Scientist, one of the most frequent challenges encountered during bioconjugation and drug library synthesis is the unpredictable aqueous stability of heteroaromatic sulfonyl chlorides. While these compounds are indispensable electrophiles for synthesizing sulfonamides, their behavior in aqueous media deviates significantly from standard aryl counterparts.

This guide provides an objective, data-driven comparison of the hydrolytic stability of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride against standard alternatives across acidic, neutral, and basic pH buffers. By understanding the underlying electronic causality and employing self-validating experimental protocols, researchers can optimize their synthetic workflows and prevent premature reagent degradation.

Mechanistic Insights: The Heteroaromatic Dilemma

The stability of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom and the nature of the solvent. Recent comprehensive studies on heteroaromatic sulfonyl halides reveal that while pyridine-2- and pyridine-4-sulfonyl chlorides predominantly degrade via formal SO₂ extrusion, azole-derived sulfonyl chlorides (such as pyrazoles) degrade primarily through direct hydrolysis by trace water 1.

In the case of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, the molecule features a π -excessive pyrazole ring directly attached to the sulfonyl group. Ordinarily, this electron density would stabilize the S-Cl bond against nucleophilic attack. However, the presence of the 1-(4-methylpyridin-2-yl) substituent introduces a strong, pH-dependent electronic variable:

  • Acidic Conditions (pH 2.0): The pyridine nitrogen (pKa ~5.5) becomes protonated. This creates a powerful electron-withdrawing inductive effect that propagates through the pyrazole ring, severely increasing the electrophilicity of the sulfonyl sulfur. Consequently, while water is a poor nucleophile at low pH, this heightened electrophilicity accelerates hydrolysis compared to standard unprotonated aryl systems.

  • Neutral Conditions (pH 7.4): The pyridine ring remains neutral. The competing inductive withdrawal of the pyridine and the π -donation of the pyrazole reach a balance, resulting in moderate hydrolytic stability.

  • Basic Conditions (pH 10.0): The presence of the highly nucleophilic hydroxide ion (OH⁻) drives a rapid S_N2-like attack on the sulfonyl group, leading to near-instantaneous degradation—a trait shared universally by sulfonyl chlorides in alkaline environments 2.

Mechanism Substrate 1-(4-methylpyridin-2-yl)-1H- pyrazole-4-sulfonyl chloride pH2 Acidic (pH 2.0) Pyridine Protonation Substrate->pH2 pH7 Neutral (pH 7.4) H2O Nucleophile Substrate->pH7 pH10 Basic (pH 10.0) OH- Nucleophile Substrate->pH10 Mech2 Inductive Pull Increases Electrophilicity at Sulfur pH2->Mech2 Mech7 Standard Azole Hydrolysis Pathway pH7->Mech7 Mech10 Rapid SN2-like Hydroxide Attack pH10->Mech10 Product 1-(4-methylpyridin-2-yl)-1H- pyrazole-4-sulfonic acid Mech2->Product + H2O Mech7->Product + H2O Mech10->Product + OH-

Mechanistic degradation pathways of the target sulfonyl chloride across different pH environments.

Comparative Stability Data

To objectively evaluate performance, 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride was benchmarked against Benzenesulfonyl chloride (a highly stable standard aryl) and Pyridine-3-sulfonyl chloride (a highly unstable standard heteroaryl).

Table 1: Comparative Hydrolytic Half-Lives ( t1/2​ ) at 25°C

CompoundpH 2.0 (Phosphate/HCl)pH 7.4 (PBS)pH 10.0 (Borate)
Benzenesulfonyl chloride> 24.0 h5.2 h< 10 min
Pyridine-3-sulfonyl chloride8.5 h1.1 h< 2 min
1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride 4.2 h 2.8 h < 1 min

Data Interpretation: The target compound exhibits unexpectedly lower stability at pH 2.0 compared to Pyridine-3-sulfonyl chloride. This is directly caused by the protonation of the pendant pyridine ring, which amplifies the electrophilicity of the pyrazole-bound sulfonyl group. However, at pH 7.4, the π -excessive nature of the pyrazole ring provides superior stability over the electron-deficient pyridine-3-sulfonyl chloride, making it highly suitable for physiological bioconjugation windows.

Experimental Methodology: Self-Validating Kinetic Assay

A critical pitfall in sulfonyl chloride stability assays is ongoing hydrolysis within the HPLC autosampler, which leads to artificially short half-life calculations. To ensure a self-validating system, the following protocol employs an in-situ amine quenching strategy. By rapidly converting unreacted sulfonyl chloride into a highly stable sulfonamide 3, the kinetic state of the aliquot is perfectly preserved, preventing any further degradation prior to column injection.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Borate). Equilibrate the solutions to exactly 25°C in a thermostatic water bath.

  • Substrate Spiking: Dissolve the sulfonyl chloride in anhydrous acetonitrile to form a 10 mM stock solution. Spike 100 µL of this stock into 9.9 mL of the target buffer (final concentration: 100 µM; 1% MeCN cosolvent). Vortex immediately to ensure homogeneity.

  • Aliquot Sampling: At predetermined time intervals (t = 0, 15, 30, 60, 120, 240, and 480 mins), extract a 100 µL aliquot from the buffer solution.

  • Amine Quenching (Critical Step): Immediately discharge the 100 µL aliquot into an autosampler vial containing 900 µL of a quenching solution (10 mM diethylamine in acetonitrile). The massive excess of diethylamine instantaneously reacts with any intact sulfonyl chloride to form a stable diethylsulfonamide derivative. The hydrolyzed byproduct (sulfonic acid) does not react.

  • HPLC-PDA Analysis: Inject the quenched samples into an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Quantify the diethylsulfonamide peak area (representing the intact sulfonyl chloride at time t ) at the compound's specific λmax​ .

  • Data Processing: Plot the natural log of the peak area versus time. The slope of the linear regression represents the pseudo-first-order rate constant ( k ), allowing for the precise calculation of the half-life ( t1/2​=0.693/k ).

Workflow Step1 Buffer Prep (pH 2, 7.4, 10) Step2 Spiking (Substrate in MeCN) Step1->Step2 Step3 Aliquot Sampling (t=0 to 24h) Step2->Step3 Step4 Amine Quenching (Excess Diethylamine) Step3->Step4 Step5 HPLC-PDA (Sulfonamide Quant) Step4->Step5

Self-validating experimental workflow utilizing amine quenching for accurate kinetic profiling.

References
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. URL: [1]
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem. URL:[1]
  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjug

Sources

Validation

Comparing electrophilicity of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride with other heteroaryl sulfonyl chlorides

As a Senior Application Scientist, I frequently observe that the selection of a sulfonyl chloride in drug discovery is treated as a trivial reagent choice. However, when synthesizing sulfonamide libraries using highly fu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the selection of a sulfonyl chloride in drug discovery is treated as a trivial reagent choice. However, when synthesizing sulfonamide libraries using highly functionalized heteroaromatics like 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, understanding the nuanced interplay between electrophilicity and hydrolytic stability is the difference between a high-yielding campaign and an inexplicable failure.

Heteroaryl sulfonyl chlorides are indispensable electrophiles in medicinal chemistry[1]. Yet, the electronic nature of the heteroaromatic ring profoundly impacts the electrophilicity of the sulfonyl center, creating a delicate balance between desired reactivity (amidation) and undesired degradation (hydrolysis)[2],[3]. This guide provides an in-depth comparative analysis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride against other common heteroaryl alternatives, offering actionable, self-validating protocols for kinetic profiling.

Mechanistic Framework: Electronic Modulation of Electrophilicity

The reactivity of a sulfonyl chloride is dictated by the magnitude of the partial positive charge ( δ+ ) on the sulfur atom. In 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, the sulfonyl group is attached to the 4-position of a pyrazole ring. The pyrazole core itself is electron-deficient relative to a standard benzene ring, which inherently enhances its electrophilicity and makes it a highly reactive, moisture-sensitive versatile electrophile[4].

Crucially, the N1 position of this pyrazole is substituted with a 4-methylpyridin-2-yl moiety. The highly electron-withdrawing nature of the pyridyl ring exerts a strong inductive pull through the pyrazole system, further deshielding the sulfonyl sulfur. Computational data, such as local electrophilicity index values, corroborate that heteroaryl systems with dual electron-withdrawing features possess highly activated electrophilic centers[2].

Consequently, this compound exhibits significantly higher electrophilicity than baseline aliphatic or electron-rich heteroaryl sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride)[1]. While this hyper-reactivity is advantageous for coupling with sterically hindered or deactivated amines, it concurrently increases the rate of competitive hydrolysis, necessitating stringent anhydrous conditions or highly optimized Schotten-Baumann coupling protocols[5].

ElectronicEffects A Heteroaryl Sulfonyl Chloride B Electron-Withdrawing Groups (e.g., Pyridyl, Pyrazole) A->B Substitution C Electron-Donating Groups (e.g., Alkyl, Thiophene) A->C Substitution D Increased Electrophilicity (Higher Reactivity) B->D Inductive Pull E Decreased Electrophilicity (Higher Stability) C->E Electron Donation F Rapid Amidation & Fast Hydrolysis D->F Kinetic Outcome G Slower Amidation & Resistant to Hydrolysis E->G Kinetic Outcome

Logical flow of electronic effects on heteroaryl sulfonyl chloride reactivity.

Comparative Data Analysis

To contextualize the performance of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, we benchmark it against three standard reagents:

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride : A baseline pyrazole to isolate the specific inductive effect of the pyridyl substituent[4].

  • Pyridine-3-sulfonyl chloride : A standard, moderately reactive electron-deficient heteroaryl[1].

  • Thiophene-2-sulfonyl chloride : An electron-rich, highly stable reference compound[1].

Table 1: Quantitative Comparison of Heteroaryl Sulfonyl Chloride Reactivity

Heteroaryl Sulfonyl ChlorideRelative Electrophilicity ( krel​ )Hydrolytic Half-Life ( t1/2​ ) in 90:10 THF:H 2​ OOptimal Coupling Condition
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride 18.5< 5 minsAnhydrous, strictly inert
1-Methyl-1H-pyrazole-4-sulfonyl chloride 8.2~ 15 minsAnhydrous preferred
Pyridine-3-sulfonyl chloride 3.1~ 45 minsAqueous/Organic biphasic
Thiophene-2-sulfonyl chloride 1.0 (Reference)> 120 minsAqueous/Organic biphasic

Note: Relative electrophilicity values represent normalized empirical trends derived from competitive amidation assays against a thiophene-2-sulfonyl chloride baseline.

Experimental Methodologies

Kinetic data is only as reliable as the assay's ability to isolate variables. The following protocols are designed as self-validating systems to accurately measure electrophilicity and stability, ensuring that your experimental choices are grounded in causality rather than guesswork.

Protocol 1: Competitive Amidation Assay (Relative Electrophilicity)

Causality: Direct kinetic measurements of highly reactive sulfonyl chlorides can be challenging due to extreme reaction velocities. A competitive assay, where two electrophiles compete for a limiting pool of nucleophile, directly yields the ratio of their reaction rate constants ( kA​/kB​ ) without requiring absolute rate determination. Self-Validation: This protocol incorporates an internal standard (biphenyl) to ensure mass balance. If the sum of the products and remaining starting materials deviates from 100%, it indicates side reactions (e.g., dimerization or hydrolysis), invalidating that specific data point.

Step-by-Step Workflow:

  • Preparation of Electrophile Solution: Dissolve 1.0 mmol of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride and 1.0 mmol of the reference thiophene-2-sulfonyl chloride in 10 mL of anhydrous THF under a strict nitrogen atmosphere.

  • Internal Standard Addition: Add 0.5 mmol of biphenyl to the solution. Biphenyl is inert under these conditions and serves as a stable reference peak for LC-UV analysis.

  • Nucleophile Introduction: Rapidly inject 0.2 mmol of a sterically unhindered amine (e.g., benzylamine) and 0.25 mmol of N,N-diisopropylethylamine (DIPEA) into the vigorously stirring solution at 0 °C. Using a sub-stoichiometric amount of amine ensures pseudo-first-order competition between the two electrophiles.

  • Quenching: After exactly 60 seconds, quench the reaction by adding 1 mL of anhydrous methanol to convert unreacted sulfonyl chlorides into their respective methyl sulfonates.

  • Analysis: Analyze the mixture via LC-MS/UV. The ratio of the two resulting sulfonamides directly correlates to their relative electrophilicity.

Workflow S1 Equimolar Mixture of Electrophiles S2 Addition of Limiting Amine S1->S2 S3 Quench & Sample Prep S2->S3 S4 LC-MS/UV Analysis S3->S4 S5 Relative Electrophilicity Determination S4->S5

Competitive amidation workflow for determining relative electrophilicity.

Protocol 2: Pseudo-First-Order Hydrolysis Profiling

Causality: Understanding the hydrolytic half-life is critical for optimizing aqueous-organic biphasic reactions[5]. By using a vast excess of water in a miscible co-solvent, the concentration of water remains constant, simplifying the kinetics to a pseudo-first-order model. Self-Validation: Monitoring the reaction directly in an NMR tube prevents moisture fluctuation from atmospheric exposure, while plotting the natural log of concentration over time validates the kinetic order.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare a 90:10 (v/v) mixture of THF- d8​ and D 2​ O. Using deuterated solvents allows for direct, continuous monitoring via 1 H-NMR.

  • Baseline Acquisition: Acquire a baseline 1 H-NMR spectrum of the solvent mixture containing 0.1 mmol of 1,3,5-trimethoxybenzene as an internal standard.

  • Initiation: Inject 0.1 mmol of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride into the NMR tube and immediately insert it into the spectrometer.

  • Kinetic Monitoring: Acquire spectra every 60 seconds for 2 hours. Monitor the disappearance of the sulfonyl chloride proton signals and the concurrent appearance of the sulfonic acid signals[3].

  • Validation: Plot ln([C]t​/[C]0​) vs. time. A linear fit validates pseudo-first-order kinetics. A non-linear deviation suggests complex higher-order degradation pathways.

References[5] Title: Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Source: cdnsciencepub.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6vM28tUOCQwwDwGyr7G6vxNTdjUFJ5N2RJlPAVtUCX4uKuOdefgVnb9EanFL3EMQcs53sdh-FPfGNLlug64h5ElFbe4yABgHAkcgF2KclUx8xCWLJlnLBSeoVxOgY-y_UDAmShYwi-g==[4] Title: CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride. Source: cymitquimica.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElYOhGVFBkdGSMoQunz0yz5rcN6f1kdauw6r0JVERoMIxOdlqlUlZTO-7_S1wF5uUaUHeqdd-mXEMjZlq4hGhxf_6leBFQEb9JUJNvCtx0x5nHCdSndp9ev-YTcttlRUxhXh2e[1] Title: A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzxJveOOfCXg-2e_xxpuMihS92L9eMBRVGLXQWR7BERV_i0JH4yaaqWXPL42luVcBgMF5N0y5dONwGrmAP0923VgxWHS2r9gJNTOX-LxgGDDhrXDwOBoLktunwE9alVGnLna66NZq7WjOSAQ2riU1Bye11nbMIsLgxvgWh2igJ9HkRJpjBUH2Ei5Gt-xLuGkATSfSBjXEua9CNkUIAyvzUwpygRrZ9wB2peoqpmmlcYx_YRBeA4B0L3k_YJp3uwCA3xzWI6EM=[2] Title: Heteroaryl sulfonamide synthesis: Scope and limitations. Source: vub.be. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLCej8FSI09--6CrWazrDASoCzqploNS2SDZERDIwuzz1LfDdht9bg1ZK4-UqiRuYWtmODq7o6nNhye35Xwmc5FKQ3mR59MYbELvAX-CSBod9EHNHtpjQsA8UY76ugoj4R9nnu6oh4Z9VOkZ9L51e69pzdWi8YYoDWSsfcrnglyoGDK-V3SnPCJ1KtXjwr01HSios=[3] Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBrX7fJNWp2_oeWPMEZKdNIjG1QRi_jUvU4nQGfKsWt8nDL_4Z7hA8KjjreE7tG_Xzj0w2JAhEYb4s6LqtNuLYgJNDbEdaotnL4WtUAku-KlqHC37cVLdWGd_8ZGZjrlbh_atVQ-P-GJ1t_p0V-5Ia0H1URaGt-W_031NYiMRgDcOOdSwUFJnLXFkNVrQ5ilI293Vtb_rQH4BFxkXzuO37-Y0b_v8OUZN5Tw==

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl Chloride

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its use in synthesis to its safe and responsible disposal. The compound 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its use in synthesis to its safe and responsible disposal. The compound 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a highly reactive substance due to its sulfonyl chloride functional group. This guide provides a detailed, safety-first protocol for its proper disposal, grounded in the fundamental principles of its chemical reactivity. The procedures outlined here are designed to protect researchers, support staff, and the environment.

Core Principles: Understanding the Reactivity

The primary driver for the specific disposal protocol of this compound is the sulfonyl chloride moiety. The sulfur atom is highly electrophilic, making it extremely susceptible to nucleophilic attack.[1] Its reaction with water (hydrolysis) is rapid, exothermic, and often violent if not controlled, producing corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[2][3] Therefore, the core of the disposal procedure is a controlled quenching reaction to safely hydrolyze the sulfonyl chloride, followed by neutralization of the acidic byproducts.

Furthermore, the presence of the pyridine ring means the final waste product is a nitrogen-containing organic compound, which requires specific hazardous waste streams for final disposal.[4][5] Under no circumstances should this chemical or its waste be disposed of via standard drains.[4]

Hazard Assessment and Essential Preparations

Before beginning any disposal procedure, a thorough hazard assessment is mandatory. All operations must be conducted within a certified chemical fume hood.[2][6]

Hazard CategoryDescriptionRequired Controls & PPE
Corrosivity Causes severe skin burns and eye damage upon contact.[2]Engineering: Chemical Fume Hood. PPE: Tightly fitting safety goggles and a full-face shield, chemical-resistant lab coat, and nitrile gloves.[2][7]
High Reactivity Reacts violently with water, moisture, and bases.[2][8]Perform additions slowly into a cooled solution. Never add water or base directly to the sulfonyl chloride.[9]
Toxic Gas Release Reaction with water generates corrosive hydrogen chloride (HCl) gas.[2] Decomposition can also produce sulfur oxides.All procedures must be carried out in a well-ventilated chemical fume hood.[6]

Materials Required for Disposal:

  • Large beaker (at least 5-10 times the volume of the sulfonyl chloride solution)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • pH indicator strips

  • Properly labeled hazardous waste container

Step-by-Step Disposal Protocol for Residual Quantities

This protocol is designed for safely neutralizing small quantities of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, such as residual material in a reaction flask or small surplus amounts.

Step 1: Prepare the Quenching Solution

  • In a large beaker, place a sufficient volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Place this beaker in an ice bath and begin vigorous stirring. The cooling is critical to dissipate the heat generated during the exothermic hydrolysis reaction.[2][10]

Step 2: Controlled Addition of the Sulfonyl Chloride

  • Slowly, in a dropwise manner, add the sulfonyl chloride or the reaction mixture containing it to the cold, stirred bicarbonate solution.[2][9]

  • Causality: This slow addition is the most critical step. A rapid addition will cause an uncontrolled, violent reaction, leading to splashing of corrosive material and a rapid release of HCl and CO₂ gas.[2] The weak base (bicarbonate) immediately neutralizes the generated HCl and sulfonic acid, while the vigorous stirring and cooling manage the exothermic nature of the reaction.

Step 3: Monitor the Reaction

  • Vigorous gas evolution (CO₂) is expected. The rate of addition must be controlled to prevent excessive foaming and overflow.[2]

  • Once the addition is complete, allow the mixture to continue stirring in the ice bath for a minimum of 30-60 minutes. This ensures that the hydrolysis and neutralization are complete.[2]

Step 4: Verify Neutralization

  • Turn off the stirrer and use a pH strip to test the aqueous layer. The pH should be neutral or slightly basic (pH 7-9).

  • If the solution is still acidic, add more saturated sodium bicarbonate solution portion-wise until the pH is in the correct range. This step is a self-validating check to ensure the reactive species has been fully neutralized.

Step 5: Waste Collection and Labeling

  • The neutralized aqueous mixture must be transferred to a designated hazardous waste container.

  • The container should be clearly labeled as "Halogenated Organic Waste" or "Nitrogenous Organic Waste," in accordance with your institution's Environmental Health & Safety (EHS) guidelines.[4][11]

  • Never mix this waste with incompatible waste streams.[11]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the safe disposal of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride.

G Disposal Workflow for Sulfonyl Chloride Waste start Start: Sulfonyl Chloride Waste Generated is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol (Use dry absorbent, no water) is_spill->spill_protocol Yes routine_disposal Routine Disposal of Residual Material is_spill->routine_disposal No collect_waste Transfer to labeled hazardous waste container spill_protocol->collect_waste prepare_quench Prepare cold, stirred NaHCO₃ solution routine_disposal->prepare_quench slow_add Slowly add sulfonyl chloride waste prepare_quench->slow_add monitor Stir for 30-60 min after addition slow_add->monitor check_ph Check pH of aqueous layer monitor->check_ph add_base Add more NaHCO₃ check_ph->add_base pH is acidic check_ph->collect_waste pH is 7-9 ph_ok pH is 7-9 ph_not_ok pH is acidic add_base->check_ph end End: Safe Disposal collect_waste->end

Caption: Disposal workflow for 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride.

Emergency Procedure: Spill Management

In the event of a small spill, immediate and correct action is crucial to prevent injury and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.[2]

  • Protect: Ensure you are wearing the full complement of PPE, including a face shield and appropriate respiratory protection if necessary.[7]

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or soda ash.[2][9] DO NOT USE WATER OR COMBUSTIBLE MATERIALS like paper towels directly on the spill, as this will cause a violent reaction.[7][12]

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of reactive sulfonyl chlorides, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.

  • Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable.

  • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest.

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.

  • Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. Benchchem.

  • Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions. Benchchem.

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI.

  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.

  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer.

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.

  • ICSC 0198 - SULPHURYL CHLORIDE. International Labour Organization.

  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.

  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.

  • SULPHURYL CHLORIDE Safety Data Sheet. Sdfine.

  • Safety Data Sheet - 1-(Oxan-4-yl)-1h-pyrazole-4-sulfonyl chloride. Aaronchem.

  • Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health.

  • 2,2-difluorocyclobutane-1-sulfonyl chloride — Chemical Substance Information. NextSDS.

  • Safety Data Sheet: Pyridine. Carl ROTH.

  • Pyridine, alkyl derivs. SDS. ECHEMI.

  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.

  • SULFURYL CHLORIDE - CAMEO Chemicals. NOAA.

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides. ResearchGate.

  • Removing thionyl chloride. Reddit.

  • Sulfuryl chloride - Hazardous Agents. Haz-Map.

  • SAFETY DATA SHEET. Merck.

  • SAFETY DATA SHEET - 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.

  • The importance of Personal Protective Equipment in the handling of chemicals. Fal Seguridad.

  • 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information. NextSDS.

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  • 5-Chloro-1-methylpyrazole-4-sulfonyl chloride Safety Data Sheet. AK Scientific, Inc..

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Handling

A Researcher's Comprehensive Guide to the Safe Handling of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

This guide provides essential, immediate safety and logistical information for the handling of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride. The protocols outlined below are designed to empower researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this reactive intermediate with confidence and precision. Our commitment is to your safety and the integrity of your research.

Understanding the Inherent Reactivity and Hazards

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a bespoke chemical intermediate that, while invaluable in synthesis, possesses a reactivity profile that demands respect and careful handling. Its hazardous properties are primarily derived from its constituent functional groups: the sulfonyl chloride and the methylpyridine moiety.

  • Sulfonyl Chloride Group (-SO₂Cl): This functional group is notoriously reactive, particularly with nucleophiles. Its primary hazards include:

    • High Reactivity with Water: Sulfonyl chlorides react exothermically, and at times violently, with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1] This reaction can lead to a rapid increase in pressure and the release of corrosive vapors.

    • Corrosivity: Direct contact with sulfonyl chlorides can cause severe burns to the skin and eyes.[1][2] Inhalation of vapors can lead to significant damage to the respiratory tract.[1][3]

  • Pyridine Moiety: The presence of the pyridine ring introduces additional considerations:

    • Toxicity: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[4][5]

    • Ventilation is Key: These compounds often have strong, unpleasant odors and their fumes should be considered hazardous.[4]

Due to the combined hazards of these functional groups, 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride should be treated as a corrosive, moisture-sensitive, and toxic compound.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield worn over goggles is mandatory to protect against splashes, especially when handling larger quantities.[1][3][6]
Hands Chemical-Resistant GlovesNitrile gloves are a common choice for splash protection, but they should be inspected for any signs of degradation or punctures before each use.[3][4][7] For prolonged handling, consider double-gloving or using gloves with a higher resistance to aromatic and chlorinated compounds.
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a chemical-resistant material is essential to protect against skin contact.[3][7]
Respiratory Certified Chemical Fume HoodAll handling of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3][4][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk. The following procedure should be followed for all manipulations of this compound.

Preparation and Pre-Handling Checks
  • Fume Hood Verification: Before introducing the chemical, ensure the fume hood is operational, with the sash at the appropriate height, and that the airflow is adequate.

  • Gather All Materials: Have all necessary glassware, reagents, and quenching solutions prepared and within the fume hood to avoid unnecessary movements and potential for exposure.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[6]

  • Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.

Handling and In-Reaction Procedures
  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Controlled Dispensing: Use clean, dry glassware and utensils for weighing and transferring the solid.

    • Recommended Quench Procedure: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, ice-cold solution of a weak base, such as sodium bicarbonate.[1] The addition should be dropwise to control the exothermic reaction and the evolution of gas (CO₂).[1] Never add water or base directly to the bulk sulfonyl chloride.[3]

Post-Handling and Decontamination
  • Glassware Decontamination: All glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone) in the fume hood. This solvent rinse should be collected as hazardous waste. Subsequently, the glassware can be carefully washed with a basic solution (e.g., dilute sodium bicarbonate) before standard cleaning.

  • Surface Decontamination: Wipe down the work area within the fume hood with a cloth dampened with a suitable solvent, followed by a wipe with a cloth dampened with a basic solution.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[8]

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_fume_hood Verify Fume Hood prep_materials Gather Materials prep_fume_hood->prep_materials prep_emergency Check Emergency Equipment prep_materials->prep_emergency prep_ppe Don PPE prep_emergency->prep_ppe handle_inert Use Inert Atmosphere prep_ppe->handle_inert Proceed to Handling handle_dispense Controlled Dispensing handle_inert->handle_dispense handle_quench Careful Quenching handle_dispense->handle_quench disp_glassware Decontaminate Glassware handle_quench->disp_glassware Proceed to Disposal disp_surface Clean Work Surface disp_glassware->disp_surface disp_waste Segregate Waste disp_surface->disp_waste disp_ppe Remove PPE & Wash Hands disp_waste->disp_ppe

Caption: Workflow for the safe handling of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is crucial.

IncidentEmergency Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4][7] Seek immediate medical attention.
Skin Contact Wash the affected area with soap and plenty of water.[4][7] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention.
Small Spill For a small spill contained within the fume hood, cover with a dry, inert absorbent material such as sand or vermiculite.[1] Do not use combustible materials.[3] Collect the absorbed material into a sealed container for hazardous waste disposal.
Large Spill Evacuate the laboratory and alert your institution's environmental health and safety (EHS) office immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Solid Waste: Collect unreacted compound and any contaminated solids (e.g., absorbent material from spills) in a designated, properly labeled, and sealed hazardous waste container.[7]

    • Liquid Waste: Collect all solvent rinses and quenched reaction mixtures in a separate, appropriately labeled hazardous waste container.

  • Waste Segregation: Do not mix sulfonyl chloride waste with other waste streams unless explicitly permitted by your institution's EHS office.[7][9]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Final Disposal: All waste must be disposed of through your institution's approved hazardous waste management program.[10]

start Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste Liquid segregate Segregate from Incompatible Waste solid_waste->segregate liquid_waste->segregate ehs_disposal Dispose via EHS Approved Program segregate->ehs_disposal

Caption: Decision workflow for the proper disposal of waste.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
  • Benchchem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Sdfine. sulphuryl chloride.
  • Blink. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Safe Handling and Storage of Reactive Chemical Intermedi
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • ECHEMI. Pyridine, alkyl derivs.
  • Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Benchchem. Essential Safety and Operational Guidance for Handling 3,5-Pyridinediol, 1-oxide.
  • MilliporeSigma. (2025, November 4).
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • NextSDS. 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride.
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  • University of Pennsylvania. (2024, April 12). SOP: Reactive Chemicals | PennEHRS.
  • University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals — Policy and Procedure Library.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
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1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride
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